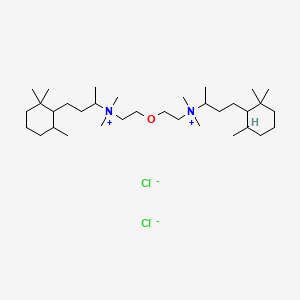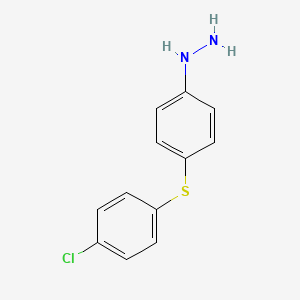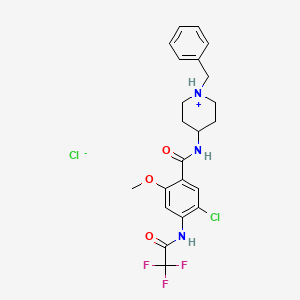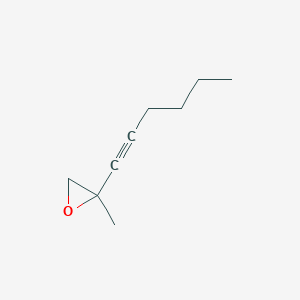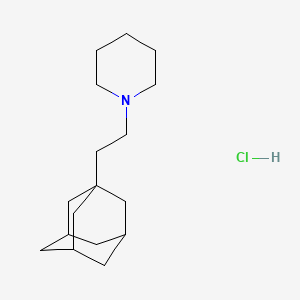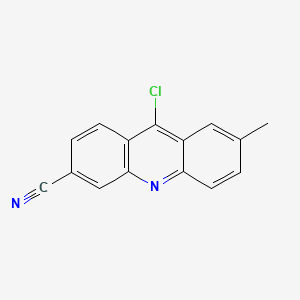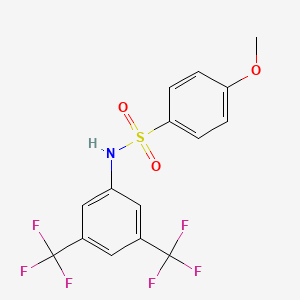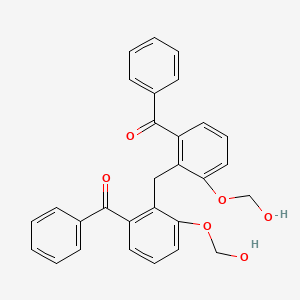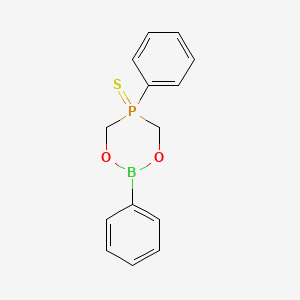
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide is a complex organophosphorus compound It is characterized by the presence of both phosphorus and boron atoms within its molecular structure, which imparts unique chemical properties
Preparation Methods
The synthesis of 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide typically involves the reaction of diphenylphosphine oxide with boron-containing reagents under controlled conditions. One common method includes the use of borane complexes to facilitate the formation of the P→B bond . The reaction conditions often require an inert atmosphere and the use of solvents such as tetrahydrofuran (THF) to ensure the stability of the intermediates and the final product.
Chemical Reactions Analysis
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides and boron oxides.
Reduction: Reduction reactions can convert it back to its parent phosphine and borane forms.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents.
Scientific Research Applications
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis.
Biology: Its derivatives are studied for potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide involves the interaction of its phosphorus and boron atoms with target molecules. The P→B bond plays a crucial role in its reactivity, allowing it to act as a Lewis acid or base depending on the reaction conditions. This dual functionality enables it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds to 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide include other dioxaphosphaborinanes with different substituents. For example:
1,3,5,2-Dioxaphosphaborinane, 4,6-bis(4-nitrophenyl)-2,5-diphenyl-: This compound has nitrophenyl groups instead of phenyl groups, which alters its chemical reactivity and applications.
1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-4,6-bis(trichloromethyl)-: The presence of trichloromethyl groups significantly changes its physical and chemical properties. The uniqueness of this compound lies in its specific combination of phenyl groups and the P→B bond, which imparts distinct reactivity and stability compared to its analogs.
Properties
CAS No. |
74659-21-5 |
|---|---|
Molecular Formula |
C14H14BO2PS |
Molecular Weight |
288.1 g/mol |
IUPAC Name |
2,5-diphenyl-5-sulfanylidene-1,3,5λ5,2-dioxaphosphaborinane |
InChI |
InChI=1S/C14H14BO2PS/c19-18(14-9-5-2-6-10-14)11-16-15(17-12-18)13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
XGDDOWGFMKZYEN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCP(=S)(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


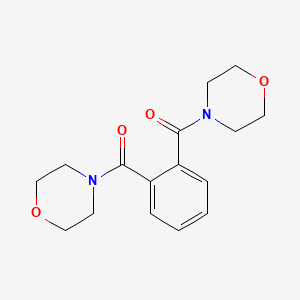
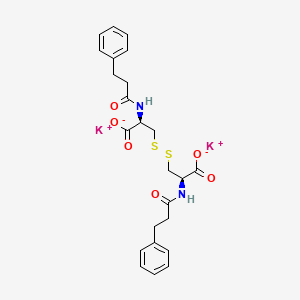
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)
